molecular formula C7H11NO2 B1203741 4-Acryloylmorpholine CAS No. 5117-12-4

4-Acryloylmorpholine

Cat. No. B1203741
CAS RN: 5117-12-4
M. Wt: 141.17 g/mol
InChI Key: XLPJNCYCZORXHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Acryloylmorpholine-based polymers are synthesized through various polymerization techniques. For example, copolymers of 4-acryloylmorpholine with 2-dimethyl- and 2-diethylaminoethyl methacrylates were prepared by free-radical copolymerization, highlighting the versatility in composing materials with varied compositions and molecular masses (Zolotova et al., 2018). Additionally, poly(4-acryloylmorpholine) and its copolymers have been synthesized through radical polymerization for studying their metal ion binding properties (Rivas et al., 2006).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies have provided insights into the molecular structure of 4-acryloylmorpholine. Investigations using Fourier transform infrared (FTIR) and FT-Raman spectra alongside quantum chemical analyses have detailed the energies, structural, and vibrational characteristics of 4-acryloylmorpholine, offering a deeper understanding of its molecular interactions and reactivity (Arjunan et al., 2011).

Chemical Reactions and Properties

4-Acryloylmorpholine is involved in several chemical reactions, facilitating the synthesis of various compounds. For instance, it has been used in enantioselective reductive syn-aldol reactions to prepare specific organic compounds, demonstrating its utility in creating complex molecular architectures with high precision (Abbott et al., 2015).

Physical Properties Analysis

The physical properties of polymers synthesized from 4-acryloylmorpholine, such as hydrogels, have been extensively studied. These studies include analysis of gel percentage, equilibrium swelling ratios, and porous structures, which are crucial for applications in drug delivery and tissue engineering (Efe et al., 2013).

Scientific Research Applications

  • Hydrogel Synthesis for Drug Release : 4-AcM-based hydrogels have been synthesized and investigated for drug release behaviors. These hydrogels show potential for controlled drug delivery due to their porous structure and response to varying compositions (Efe et al., 2013).

  • Fouling Resistant Additive in Membrane Fabrication : Research has demonstrated the use of 4-AcM in the synthesis of pH-responsive hydrophilic copolymers. These copolymers are used as additives in polysulfone ultrafiltration membranes to mitigate fouling behavior, enhancing their application in water purification processes (Saini et al., 2019).

  • Allergic Contact Dermatitis Studies : Studies have identified 4-AcM as a potential allergen in certain adhesive products, such as those used in smartwatch screen protectors. This has implications for consumer safety and product formulation (Gatica-Ortega et al., 2022).

  • Metal Ion Binding Properties : The metal ion binding properties of 4-AcM copolymers have been explored, indicating their potential application in metal recovery or removal processes (Rivas et al., 2006).

  • Nanocomposite Synthesis for Biomedical Applications : 4-AcM has been used in the synthesis of clay-based nanocomposite hydrogels. These materials exhibit promising mechanical properties and bioactive ion release, making them suitable for bone defect repair and other biomedical applications (Zhai et al., 2021).

  • Anticancer Drug Delivery Systems : 4-AcM-based hydrogels have been studied for their potential in delivering anticancer drugs, such as flutamide, demonstrating their utility in targeted cancer therapy (Abou Taleb et al., 2012).

  • Dye and Heavy Metal Ion Removal from Wastewater : Hydrogels incorporating 4-AcM have been investigated for their efficiency in removing dyes and heavy metal ions from wastewater, showcasing their environmental application (Kulal et al., 2020).

Safety And Hazards

4-Acryloylmorpholine is harmful if swallowed. It may cause an allergic skin reaction and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

4-Acryloylmorpholine has been used in the synthesis of a new anisotropic alignment media, p-4-AM, that is compatible with water and reusable. This alignment media will increase the use of residual dipolar couplings (RDC) in structure-based drug design by enabling the identification of minor solution conformations in water . Another study reported the design of a flexible compressible chemically cross-linked poly-4-acrylomorpholine gel that can be used for the alignment of both small molecules and cyclic peptides in water .

properties

IUPAC Name

1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJNCYCZORXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28902-82-1
Record name Acryloylmorpholine copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28902-82-1
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DSSTOX Substance ID

DTXSID0044947
Record name 4-(1-Oxo-2-propenyl)-morpholine
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Molecular Weight

141.17 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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Product Name

4-Acryloylmorpholine

CAS RN

5117-12-4
Record name Acryloylmorpholine
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Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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Record name 4-(1-Oxo-2-propenyl)-morpholine
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Record name 4-(1-oxo-2-propenyl)-morpholine
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Record name 2-Propen-1-one, 1-(4-morpholinyl)
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Record name 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)-
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Synthesis routes and methods

Procedure details

A solution of morpholine (8.7 g, 0.1 mole) and triethylamine (15.3 ml, 0.1 mole) in ethyl ether (100 ml) was cooled to +5° C. A solution of acryloyl chloride (9.0 g, 0.10 mole) in 25 ml of ethyl ether was added dropwise over a 30 minute period, resulting in the formation of a white solid. An additional 100 ml of ethyl ether was added and the reaction stirred for 72 hours at room temperature. The white solid was filtered and washed well with ethyl ether. The ethyl ether wash and filtrate were combined and solvent removed, leaving an orange oil which was transferred to a 50 ml Erlenmeyer flask and dried overnight under nitrogen to yield 11.5 g of product. The structure was confirmed by NMR.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
838
Citations
R Cavalli, M Donalisio, A Civra, P Ferruti… - Journal of controlled …, 2009 - Elsevier
Novel polymeric nanoparticles based on a β-cyclodextrin-poly(4-acryloylmorpholine) mono-conjugate (β-CD-PACM), a tadpole-shaped polymer in which the β-CD ring is the hydrophilic …
Number of citations: 96 www.sciencedirect.com
H Efe, M Bicen, MV Kahraman… - Journal of the Brazilian …, 2013 - SciELO Brasil
SciELO - Brasil - Synthesis of 4-acryloylmorpholine-based hydrogels and investigation of their drug release behaviors Synthesis of 4-acryloylmorpholine-based hydrogels and …
Number of citations: 19 www.scielo.br
X Savelyeva, A Métafiot, L Li, I Bennett… - Journal of Polymer …, 2017 - Wiley Online Library
4‐acryloylmorpholine/4‐acryloylpiperidine statistical copolymers were synthesized by nitroxide mediated polymerization (NMP) with BlocBuilder unimolecular initiator in …
Number of citations: 8 onlinelibrary.wiley.com
M Bencini, E Ranucci, P Ferruti… - Journal of Polymer …, 2008 - Wiley Online Library
… β-cyclodextrin-poly(4-acryloylmorpholine) (β-CD-PACM) polymers of controlled molecular weight, consisting of the radical polymerization of 4-acryloylmorpholine in the presence of 6-…
Number of citations: 32 onlinelibrary.wiley.com
P Kulal, V Badalamoole - Journal of Environmental Chemical Engineering, 2020 - Elsevier
… of Gum ghatti (Ggh) and 4-acryloylmorpholine (AcM) in the presence … 4-Acryloylmorpholine is a water soluble, biocompatible … , functionalizing Ggh with 4-acryloylmorpholine polymer is …
Number of citations: 64 www.sciencedirect.com
E Ranucci, G Spagnoli, L Sartore… - Macromolecular …, 1994 - Wiley Online Library
New amphiphilic oligomers ending at one side with a reactive function were synthesized by radical polymerization of a vinyl monomer, N‐acryloylmorpholine, in the presence of …
Number of citations: 60 onlinelibrary.wiley.com
X Savelyeva, BH Lessard… - Macromolecular Reaction …, 2012 - Wiley Online Library
A series of random copolymers and block copolymers containing water‐soluble 4AM and fluorescent VAK are synthesized by NMP. The homopolymerizations of 4AM and VAK and 4AM/…
Number of citations: 22 onlinelibrary.wiley.com
GR Chado, EN Holland, AK Tice… - …, 2018 - ACS Publications
… -3-methyl imidazolium hexafluorophosphate ([BMIM][PF 6 ]) was improved up to 19-fold via covalently conjugating the enzyme with the IL-soluble polymer poly(4-acryloylmorpholine) (…
Number of citations: 27 pubs.acs.org
MM Temüz, M Coşkun, A Ölçücü - Journal of Macromolecular …, 2007 - Taylor & Francis
… water‐and dye‐uptake capacity and being suitable for the sorption of metal ions were synthesized by the grafting of cellulose with the amide monomers such as 4‐acryloylmorpholine, 2…
Number of citations: 14 www.tandfonline.com
TN Nekrasova, OV Nazarova, АА Lezov… - Materials Today …, 2019 - Elsevier
Luminescent-labeled copolymers of 4-acryloylmorpholine and 2-dialkylaminoethyl methacrylates (2-dimethylaminoethyl methacrylate and 2-diethylaminoethyl methacrylate) of varied …
Number of citations: 6 www.sciencedirect.com

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